Product packaging for Perospirone hydrochloride(Cat. No.:CAS No. 129273-38-7)

Perospirone hydrochloride

Cat. No.: B154362
CAS No.: 129273-38-7
M. Wt: 463.0 g/mol
InChI Key: HIZFAPMOZFYELI-GNXQHMNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development of Perospirone (B130592) Hydrochloride as an Atypical Antipsychotic Agent

Perospirone, a member of the azapirone chemical class, was developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma and introduced in Japan in 2001. drugbank.comwikipedia.org It is classified as an atypical, or second-generation, antipsychotic. drugbank.comnih.gov The development of perospirone was driven by the need for antipsychotic agents with a broader spectrum of efficacy and a more favorable side effect profile compared to first-generation, or typical, antipsychotics. patsnap.com

Academic Significance and Research Gaps in Perospirone Hydrochloride Understanding

The academic significance of this compound stems largely from its unique receptor binding profile, which provides a valuable tool for researchers studying the neurobiology of psychiatric disorders. patsnap.com Its potent antagonism of both D₂ and 5-HT₂ₐ receptors, combined with 5-HT₁ₐ partial agonism, allows for the investigation of the distinct and synergistic roles of these receptor systems in the pathophysiology and treatment of schizophrenia and other psychoses. researchgate.net For instance, its high affinity for 5-HT₁ₐ receptors distinguishes it from some other atypical antipsychotics and fuels research into the therapeutic potential of modulating this specific serotonin (B10506) receptor subtype. researchgate.net

Despite the existing body of research, several knowledge gaps remain. While its efficacy has been compared to other antipsychotics like haloperidol (B65202), mosapramine (B1676756), and risperidone (B510) in clinical trials, a 2013 meta-analysis suggested it might be less efficacious than other second-generation antipsychotics. wikipedia.org Further large-scale, long-term comparative studies are needed to definitively establish its relative efficacy and effectiveness. researchgate.net Moreover, while animal studies have been conducted, there is a need for more research on its receptor binding affinity specifically in the human brain to better correlate its pharmacological profile with clinical outcomes. researchgate.net The development of novel formulations, such as extended-release and controlled-release tablets, is an active area of investigation aimed at addressing the short half-life of the compound and improving its pharmacokinetic profile. nih.govresearchgate.net

Scope and Objectives of Contemporary this compound Research

Current research on this compound is multifaceted, aiming to expand its therapeutic applications and deepen the understanding of its neuropharmacological effects. One major objective is to explore its efficacy and safety in treating conditions beyond schizophrenia. Clinical trials have been initiated to evaluate its use in adolescent bipolar depression and as an adjunctive treatment for major depressive disorder. clinicaltrials.govchictr.org.cn

Another significant area of contemporary research focuses on its potential to improve cognitive function. nih.gov Studies are investigating whether perospirone can ameliorate cognitive deficits, a core and often debilitating feature of schizophrenia. nih.gov Research is also ongoing to assess its effectiveness in managing delirium in specific patient populations, such as those with advanced cancer. nih.gov

Furthermore, there is an interest in its application in early intervention for individuals at clinical high risk for psychosis. nih.gov Preliminary studies have explored whether perospirone can alleviate prodromal symptoms in this population. nih.gov The overarching goal of this contemporary research is to refine the clinical use of perospirone, identify new therapeutic niches, and further elucidate the complex interplay between its receptor interactions and its clinical effects.

Data Tables

Table 1: Receptor Binding Affinity of Perospirone

ReceptorActionAffinity (Ki, nM)
5-HT₁ₐPartial Agonist2.9
5-HT₂ₐInverse Agonist1.3
D₂Antagonist0.6

Source: wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN4O2S B154362 Perospirone hydrochloride CAS No. 129273-38-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFAPMOZFYELI-GNXQHMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046449
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129273-38-7
Record name SM 9018
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129273-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perospirone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEROSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Interactions of Perospirone Hydrochloride

Neurotransmitter Receptor Binding Profiles of Perospirone (B130592) Hydrochloride

The therapeutic effects of perospirone are closely linked to its specific binding affinities for a range of neurotransmitter receptors. Research has quantified these interactions, revealing a distinct profile that differentiates it from other antipsychotic agents.

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D4)

Perospirone demonstrates a high affinity for the dopamine D2 and D4 receptor subtypes, with a notably lower affinity for the D1 subtype. selleck.co.jpncats.io This preferential binding is a hallmark of many atypical antipsychotics. The compound binds potently to D2 receptors, a key target for antipsychotic action. selleck.co.jpwikipedia.org It also shows very high affinity for the D4 receptor. ncats.io In contrast, its interaction with D1 receptors is significantly weaker, suggesting a lesser role for this subtype in its primary mechanism of action. selleck.co.jpncats.io

Receptor SubtypeBinding Affinity (Ki/Kd, nM)Source
Dopamine D141 ncats.io
Dopamine D21.4 ncats.iomedchemexpress.comselleckchem.com
Dopamine D20.6 wikipedia.org
Dopamine D40.09 (Kd) ncats.io

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A)

A defining characteristic of perospirone is its potent interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. ncats.iowikipedia.org It possesses a very high affinity for both of these receptors. selleck.co.jpncats.iowikipedia.org The interaction with the 5-HT1A receptor is notable, as this receptor is involved in the modulation of serotonin release. drugbank.com The high affinity for the 5-HT2A receptor is a key feature shared with other atypical antipsychotics and is central to its mechanism of action. medchemexpress.comselleckchem.comdrugbank.com

Receptor SubtypeBinding Affinity (Ki, nM)Source
Serotonin 5-HT1A2.9 ncats.iowikipedia.orgselleckchem.com
Serotonin 5-HT1A (human)0.72 selleck.co.jp
Serotonin 5-HT2A0.6 - 0.61 ncats.ioselleckchem.com
Serotonin 5-HT2A1.3 wikipedia.org

Other Neurotransmitter Receptor Affinities (e.g., Alpha-1 Adrenergic, Histamine (B1213489) H1)

Beyond the primary dopamine and serotonin systems, perospirone also interacts with other significant neurotransmitter receptors. It displays a moderate affinity for alpha-1 adrenergic receptors. ncats.io This interaction may contribute to some of the compound's secondary pharmacological effects, such as hypotension. drugbank.com Perospirone also binds to the histamine H1 receptor. drugbank.com

Receptor SubtypeBinding Affinity (Ki, nM)Source
Alpha-1 Adrenergic17 ncats.io
Histamine H1Data not available in reviewed sources drugbank.com

Functional Receptor Activity of Perospirone Hydrochloride

Dopamine D2 Receptor Antagonism

Perospirone functions as a potent antagonist at dopamine D2 receptors. ncats.iowikipedia.orgmedchemexpress.comselleckchem.comdrugbank.com This antagonism in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia. drugbank.com By blocking D2 receptors, perospirone modulates dopaminergic signaling, a core strategy in antipsychotic therapy. drugbank.com

Serotonin 5-HT2A Receptor Inverse Agonism

At the serotonin 5-HT2A receptor, perospirone acts as an inverse agonist. wikipedia.orgdrugbank.com An inverse agonist not only blocks the action of the natural ligand (serotonin) but also reduces the basal, constitutive activity of the receptor. This action is thought to contribute to its effects on the negative symptoms and cognitive impairments associated with schizophrenia. drugbank.com The 5-HT2A receptor inverse agonism may also enhance dopamine release in other brain regions, such as the mesocortical pathway. drugbank.com In addition to its inverse agonism at 5-HT2A receptors, perospirone also functions as a partial agonist at 5-HT1A receptors. wikipedia.orgselleckchem.comdrugbank.com

Serotonin 5-HT1A Receptor Partial Agonism

This compound demonstrates a high affinity for the serotonin 5-HT1A receptor, where it functions as a partial agonist. wikipedia.orgdrugbank.comselleckchem.com This interaction is a significant component of its atypical antipsychotic profile. nih.gov The partial agonism at 5-HT1A receptors, which are inhibitory autoreceptors, can modulate the release of serotonin and influence dopaminergic pathways. drugbank.comnih.gov

Research has consistently identified perospirone's potent binding to 5-HT1A receptors. In radioligand binding assays using rat brain tissue, the inhibition constant (Ki) for perospirone at the 5-HT1A receptor was determined to be 2.9 nM. wikipedia.orgmedchemexpress.comncats.iomedchemexpress.com Further studies in Chinese Hamster Ovary (CHO) cells expressing human 5-HT1A receptors reported a similarly high affinity, with a Ki value of 0.72 nM. selleckchem.com Functional studies have confirmed its partial agonist activity; for instance, perospirone has been shown to hyperpolarize rat dorsal raphe neurons, a characteristic action mediated by 5-HT1A receptor activation. drugbank.comnih.gov This partial agonism is thought to contribute to the amelioration of negative symptoms and cognitive deficits in schizophrenia, as well as reducing the likelihood of extrapyramidal side effects. nih.govnih.gov

Binding Affinity of Perospirone for the 5-HT1A Receptor
ReceptorAssay SystemAffinity (Ki)Reference
5-HT1ARat Brain2.9 nM wikipedia.orgmedchemexpress.comncats.io
Human 5-HT1ACHO Cells0.72 nM selleckchem.com

Antagonistic Activity at Other Receptors (D4, Alpha-1 Adrenergic, H1)

Dopamine D4 Receptor: Perospirone binds with very high affinity to the dopamine D4 receptor, acting as an antagonist. nih.gov One study reported a dissociation constant (Kd) of 0.09 nM for the D4 receptor. ncats.io The antagonism of D4 receptors is a feature shared by some other atypical antipsychotics and is considered a potential target for improving cognitive symptoms in schizophrenia. chinayyhg.com

Alpha-1 Adrenergic Receptor: The compound is an antagonist at alpha-1 adrenergic receptors. nih.govdrugbank.com Its binding affinity for this receptor is moderate, with a reported Ki value of 17 nM. ncats.io This antagonistic action at alpha-1 adrenergic receptors may be associated with some of the cardiovascular side effects observed with the drug, such as orthostatic hypotension. drugbank.comnih.gov

Histamine H1 Receptor: Perospirone also acts as an antagonist or inverse agonist at histamine H1 receptors. drugbank.comnih.gov It demonstrates a high affinity for H1 receptors, which is believed to contribute to its sedative effects. researchgate.net

Antagonistic Binding Affinities of Perospirone
ReceptorAffinity ConstantValueReference
Dopamine D4Kd0.09 nM ncats.io
Alpha-1 AdrenergicKi17 nM ncats.io
Histamine H1High Affinity (Specific Ki not cited in sources) researchgate.net

Ligand-Receptor Binding Kinetics of this compound

The interaction between a ligand like perospirone and its target receptors is defined by its binding kinetics, which includes the rates of association and dissociation. While detailed kinetic parameters such as association (kon) and dissociation (koff) rates for perospirone are not extensively detailed in the available literature, its high-affinity binding is well-documented through its low nanomolar inhibition (Ki) and dissociation (Kd) constants. medchemexpress.comncats.io

The affinity of a ligand for a receptor is a direct consequence of its kinetic properties. A high affinity, as indicated by a low Ki or Kd value, suggests a strong and stable interaction with the receptor. Perospirone's high affinity for D2, 5-HT1A, 5-HT2A, and D4 receptors indicates a potent interaction at these sites. wikipedia.orgncats.io For example, studies on its interaction with D2 receptors describe a unique cyclic structure that facilitates effective receptor engagement and the formation of stable complexes. scbt.com This potent binding allows perospirone to effectively modulate receptor activity at therapeutic concentrations. scbt.com

Summary of Perospirone Binding Affinities (Ki/Kd)
ReceptorAffinity ConstantValue (nM)Reference
Dopamine D2Ki0.6 - 1.4 wikipedia.orgmedchemexpress.comncats.io
Dopamine D4Kd0.09 ncats.io
Serotonin 5-HT1AKi0.72 - 2.9 selleckchem.commedchemexpress.com
Serotonin 5-HT2AKi/Kd0.6 - 1.3 wikipedia.orgmedchemexpress.comncats.io
Alpha-1 AdrenergicKi17 ncats.io

Neurobiological Mechanisms of Action of Perospirone Hydrochloride

Modulation of Dopaminergic Pathways

A core mechanism of action for perospirone (B130592) involves its influence on dopamine (B1211576) D2 receptors. patsnap.comresearchgate.net Dopamine pathways are crucial in regulating mood, cognition, and behavior, and their dysregulation is implicated in psychotic disorders. patsnap.com Antipsychotic medications, including perospirone, work by modulating neurotransmission within these key pathways. psychopharmacologyinstitute.com

The positive symptoms of schizophrenia, such as hallucinations and delusions, are associated with an overactivity of dopamine transmission in the mesolimbic pathway. patsnap.compsychopharmacologyinstitute.com Perospirone acts as an antagonist at dopamine D2 receptors within this pathway. drugbank.compatsnap.com By blocking these receptors, perospirone reduces the excessive dopaminergic signaling. drugbank.comnih.govpatsnap.com This antagonism is believed to be the primary mechanism through which perospirone alleviates the positive symptoms of schizophrenia. drugbank.comnih.gov Research has shown that perospirone preferentially targets the mesolimbic system over the nigrostriatal system, which may contribute to its atypical antipsychotic profile. nih.gov Studies comparing the effects of various antipsychotics on Fos protein expression—a marker of neuronal activity—in the rat brain revealed that perospirone, similar to other atypical antipsychotics like clozapine (B1669256) and risperidone (B510), preferentially increased Fos expression in the nucleus accumbens (a key component of the mesolimbic pathway) compared to the dorsolateral striatum. nih.gov

The nigrostriatal pathway is integral to motor planning and execution, containing approximately 80% of the brain's dopamine. youtube.com Blockade of D2 receptors in this pathway by antipsychotic drugs can lead to extrapyramidal symptoms (EPS), which are movement-related side effects. psychopharmacologyinstitute.comyoutube.com Perospirone demonstrates a weaker propensity to induce these side effects compared to conventional antipsychotics like haloperidol (B65202). researchgate.net This is attributed to its preferential action on the mesolimbic pathway versus the nigrostriatal pathway. nih.gov While perospirone does target D2 receptors in the nigrostriatal pathway to reduce dopamine release and function, its impact is less pronounced than that of typical antipsychotics. drugbank.comnih.gov This reduced effect on the nigrostriatal dopaminergic system is considered a key aspect of its atypical properties. researchgate.netnih.gov

The tuberoinfundibular pathway consists of dopamine neurons projecting from the hypothalamus to the pituitary gland. youtube.com Dopamine released in this pathway tonically inhibits the secretion of prolactin. youtube.commedsafe.govt.nz Blockade of D2 receptors in this pathway by antipsychotics removes this inhibition, leading to elevated prolactin levels, a condition known as hyperprolactinemia. medsafe.govt.nzfrontiersin.orgpsychopharmacologyinstitute.com Perospirone's impact on this pathway appears to be minimal. Studies have investigated serum prolactin levels in patients receiving perospirone and found that median levels remained within the normal range, even after several weeks of treatment. nih.gov This is in contrast to other antipsychotics, such as risperidone, which can cause marked elevations in prolactin. nih.govtewv.nhs.uk The neuroendocrine regulation by antipsychotics can be complex, involving not only dopamine receptors but also serotonergic and noradrenergic receptors in the hypothalamus and pituitary gland, which can influence hormone secretion and, consequently, the expression of enzymes like cytochrome P450 in the liver. tandfonline.com

Table 1: Comparative Effects of Perospirone on Dopaminergic Pathways

PathwayPrimary FunctionEffect of PerospironeClinical Implication
Mesolimbic Reward, Motivation, EmotionD2 Receptor Antagonism drugbank.compatsnap.comAlleviation of Positive Symptoms drugbank.comnih.gov
Nigrostriatal Motor ControlWeaker D2 Receptor Antagonism researchgate.netnih.govLower Propensity for Extrapyramidal Symptoms researchgate.net
Tuberoinfundibular Prolactin RegulationMinimal D2 Receptor Blockade nih.govLow Impact on Prolactin Levels nih.gov

Modulation of Serotonergic Pathways

In addition to its effects on dopamine, perospirone significantly interacts with the serotonin (B10506) system, which is a defining characteristic of atypical antipsychotics. drugbank.compatsnap.com It acts as a potent antagonist at serotonin 5-HT2A receptors and a partial agonist at 5-HT1A receptors. drugbank.comtaylorfrancis.cominvivochem.cn

The mesocortical pathway, which projects from the ventral tegmental area to the prefrontal cortex, is associated with cognition and executive function. youtube.comthieme-connect.de Dysfunction in this pathway is thought to contribute to the negative and cognitive symptoms of schizophrenia. psychopharmacologyinstitute.comyoutube.com Perospirone is a potent antagonist of 5-HT2A receptors. drugbank.comresearchgate.net The blockade of these receptors is believed to improve negative symptoms and cognitive deficits by enhancing the release of both dopamine and glutamate (B1630785) in the mesocortical pathway. drugbank.comnih.govnih.gov This mechanism may also contribute to the reduced risk of extrapyramidal symptoms. psychopharmacologyinstitute.com Studies suggest that the combination of 5-HT2A and D2 receptor blockade by atypical antipsychotics can promote the ability of 5-HT1A receptor stimulation to increase dopamine release in the medial prefrontal cortex. nih.gov The ability of some antipsychotics to facilitate NMDA and AMPA receptor-mediated currents, key components of the glutamate system, may also contribute to their therapeutic effects. nih.gov

Perospirone acts as a partial agonist at serotonin 5-HT1A receptors. drugbank.compatsnap.comtaylorfrancis.com These receptors function as autoreceptors, and their activation inhibits the release of serotonin. drugbank.comnih.gov This partial agonism is a unique feature compared to some other atypical antipsychotics and is thought to contribute to perospirone's anxiolytic and antidepressant effects. patsnap.comcpn.or.kr Electrophysiological studies have confirmed that perospirone acts as a 5-HT1A receptor agonist on dorsal raphe neurons, which is the primary source of serotonin in the brain. nih.govjst.go.jp This action hyperpolarizes the neurons and inhibits their firing, reducing serotonin release. nih.govjst.go.jp The activation of 5-HT1A receptors has been linked to the prevention of extrapyramidal symptoms induced by D2 receptor blockade and the promotion of dopaminergic neurotransmission in the frontal cortex. researchgate.net

Table 2: Perospirone's Interaction with Key Neurotransmitter Receptors

ReceptorAction of PerospironeAssociated Pathway(s)Potential Clinical Effect
Dopamine D2 Antagonist drugbank.compatsnap.comMesolimbic, Nigrostriatal, TuberoinfundibularAlleviation of positive symptoms, potential for EPS, potential for hyperprolactinemia drugbank.comresearchgate.netnih.gov
Serotonin 5-HT2A Antagonist / Inverse Agonist drugbank.comresearchgate.netMesocorticalImprovement of negative and cognitive symptoms drugbank.comnih.gov
Serotonin 5-HT1A Partial Agonist drugbank.compatsnap.comtaylorfrancis.comDorsal Raphe, MesocorticalAnxiolytic/antidepressant effects, reduction of EPS patsnap.comcpn.or.krresearchgate.net
Dopamine D4 Antagonist drugbank.com-May contribute to sedative/hypotensive actions drugbank.com
α₁-Adrenergic Antagonist drugbank.com-May contribute to sedative/hypotensive actions drugbank.com
Histamine (B1213489) H1 Inverse Agonist drugbank.com-May contribute to sedative/hypotensive actions drugbank.com

Electrophysiological Effects on Dorsal Raphe Neurons via 5-HT1A Receptors

Perospirone hydrochloride demonstrates significant electrophysiological effects on the neurons of the dorsal raphe (DR) nucleus, a key area for serotonin (5-HT) neurotransmission, primarily through its interaction with 5-HT1A receptors. jst.go.jpnih.gov

Electrophysiological studies using the tight-seal whole-cell patch-clamp technique on rat dorsal raphe neurons have revealed that perospirone acts as a 5-HT1A receptor agonist. jst.go.jpnih.gov Application of perospirone at concentrations ranging from 10⁻⁹ to 10⁻⁵ M resulted in a concentration-dependent hyperpolarization of the membrane potential and inhibition of spontaneous action potentials of the DR neurons. nih.gov This inhibitory effect is a characteristic response mediated by the activation of 5-HT1A receptors, which are G protein-coupled receptors that, when activated, lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions causes the neuron to become hyperpolarized, making it less likely to fire.

The agonistic activity of perospirone at the 5-HT1A receptor is further substantiated by the fact that its effects are similar to those of classic 5-HT1A receptor agonists like 8-OH-DPAT and tandospirone. nih.gov Crucially, the hyperpolarization induced by perospirone in DR neurons can be blocked by the 5-HT1A receptor antagonist, WAY100635. jst.go.jp This provides direct evidence that the electrophysiological effects of perospirone on these neurons are mediated specifically through the 5-HT1A receptor. jst.go.jpnih.gov

The 5-HT1A receptors in the dorsal raphe are predominantly located on the soma and dendrites of serotonin neurons, where they function as autoreceptors. nih.govwikipedia.org By acting as a partial agonist at these presynaptic autoreceptors, perospirone can modulate the release of serotonin. drugbank.compatsnap.com This action is believed to contribute to its anxiolytic and antidepressant-like effects. patsnap.com

Table 1: Electrophysiological Effects of Perospirone on Dorsal Raphe Neurons

Parameter Observation Implication
Membrane Potential Hyperpolarization in a concentration-dependent manner. nih.gov Inhibition of neuronal firing.
Spontaneous Action Potentials Inhibited in a concentration-dependent manner. nih.gov Reduced serotonergic neuron activity.
Interaction with 5-HT1A Antagonist Perospirone-induced hyperpolarization is inhibited by WAY100635. jst.go.jp Confirms action is mediated by 5-HT1A receptors.
Comparison to 5-HT1A Agonists Effects are similar to 8-OH-DPAT and tandospirone. nih.gov Acts as a 5-HT1A receptor agonist.

Integrated Serotonin-Dopamine Antagonism Hypothesis in Antipsychotic Action

The primary mechanism underlying the antipsychotic efficacy of this compound is its integrated antagonism of both serotonin 5-HT2A and dopamine D2 receptors. nih.govpatsnap.comresearchgate.net This dual receptor blockade is a hallmark of atypical antipsychotics and is thought to be responsible for their effectiveness against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics. nih.govpatsnap.com

Antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. drugbank.compatsnap.com By blocking these receptors, perospirone reduces the overactivity of dopaminergic signaling. drugbank.com

Simultaneously, the blockade of 5-HT2A receptors is thought to contribute to the amelioration of negative symptoms and cognitive impairments. drugbank.comcambridge.org Antagonism of 5-HT2A receptors can lead to an enhancement of dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate negative and cognitive symptoms. drugbank.comcambridge.org This interaction between the serotonin and dopamine systems is a key aspect of the integrated antagonism hypothesis. Furthermore, 5-HT2A receptor antagonism may also play a role in reducing the risk of motor side effects. cambridge.org

Neuroendocrine challenge tests in humans have provided evidence for the D2 and 5-HT2 antagonist properties of perospirone in the human brain. nih.gov These studies have shown that perospirone can significantly increase prolactin levels, a known effect of D2 receptor blockade, and attenuate cortisol responses induced by a serotonin-releasing agent, which is indicative of 5-HT2 receptor antagonism. nih.gov

Table 2: Receptor Antagonism and Hypothesized Therapeutic Effects

Receptor Target Action Hypothesized Effect on Schizophrenia Symptoms
Dopamine D2 Antagonist. drugbank.comnih.gov Reduction of positive symptoms (e.g., hallucinations, delusions). patsnap.comcambridge.org
Serotonin 5-HT2A Antagonist. drugbank.comnih.gov Alleviation of negative symptoms and cognitive deficits. drugbank.comcambridge.org

Contributions of Other Receptor Interactions to Neurobiological Effects

Perospirone also acts as an antagonist at dopamine D4 receptors and α₁-adrenergic receptors. drugbank.com The antagonism at α₁-adrenergic receptors is likely responsible for some of the cardiovascular side effects, such as orthostatic hypotension. patsnap.com

Furthermore, perospirone is an inverse agonist at histamine H1 receptors. drugbank.com This interaction is thought to contribute to its sedative effects. patsnap.com The affinity of perospirone for D1 receptors is low and considered to be of minimal clinical significance. drugbank.com

This multi-receptor binding profile is what classifies perospirone as an atypical antipsychotic, allowing for a more balanced modulation of multiple neurotransmitter systems. patsnap.com

Table 3: Other Receptor Interactions of Perospirone

Receptor Action Potential Neurobiological Effect
Dopamine D4 Antagonist. drugbank.com Contribution to antipsychotic effects.
α₁-Adrenergic Antagonist. drugbank.com Potential for orthostatic hypotension. patsnap.com
Histamine H1 Inverse Agonist. drugbank.com Sedative effects. patsnap.com
Dopamine D1 Low Affinity. drugbank.com Minimal clinical significance. drugbank.com

Pharmacokinetics and Biotransformation of Perospirone Hydrochloride

Absorption and Systemic Exposure of Perospirone (B130592) Hydrochloride

Perospirone hydrochloride is rapidly absorbed following oral administration. drugbank.comnih.gov The drug undergoes extensive first-pass metabolism in the liver. drugbank.comnih.gov

Time to Peak Plasma Concentration (Tmax)

Following oral administration, perospirone reaches its peak plasma concentration (Tmax) relatively quickly. Studies have shown that the Tmax for perospirone is typically between 0.8 and 1.5 hours. drugbank.comnih.govnih.gov In a study of schizophrenic patients receiving 16 mg of perospirone twice daily, the geometric mean Tmax at steady state was 0.8 hours. nih.gov

Peak Plasma Concentration (Cmax)

The peak plasma concentration (Cmax) of perospirone varies with the administered dose. A single oral dose of 8 mg results in a Cmax of 5.7 µg/L. drugbank.comnih.gov In patients at a steady state on a 16 mg twice-daily regimen, the geometric mean Cmax for perospirone was 8.8 ng/mL. nih.gov

Area Under the Plasma Concentration-Time Curve (AUC)

Pharmacokinetic Parameters of Perospirone and Hydroxyperospirone at Steady State (16 mg twice daily)

ParameterPerospironeHydroxyperospirone
Tmax (hours) 0.8 nih.gov1.1 nih.gov
Cmax (ng/mL) 8.8 nih.gov29.4 nih.gov
AUC(0-12) (ng·h/mL) 22.0 nih.gov133.7 nih.gov

Distribution Characteristics of this compound

Once absorbed, this compound distributes throughout the body.

Volume of Distribution

The mean volume of distribution for perospirone is approximately 1733 L, with a reported range of 356 to 5246 L, indicating extensive distribution into tissues. drugbank.comnih.gov

Plasma Protein Binding Characteristics

Perospirone is highly bound to plasma proteins, with a binding ratio of 92%. drugbank.comwikipedia.org It primarily binds to serum albumin and α1-acid glycoprotein. drugbank.comnih.gov

Placental and Milk Secretion in Preclinical Models

Preclinical studies, primarily conducted in rats, have demonstrated that perospirone has the ability to cross the placental barrier and is also secreted into milk. drugbank.comnih.govguidechem.cominvivochem.cn This characteristic is significant in understanding the potential for in utero and neonatal exposure to the compound. The distribution of a drug into the fetus or its presence in breast milk is a critical consideration in developmental toxicology. tandfonline.com While direct human data is limited due to ethical considerations, these animal models provide foundational knowledge. bu.edumdpi.comconicet.gov.ar The mechanism of drug transfer into milk involves diffusion and secretory processes, with larger gaps between alveolar cells in the early postpartum period potentially allowing for greater drug passage. infantrisk.com

Biotransformation Pathways and Metabolites of this compound

Hepatic First-Pass Metabolism

Following oral administration, perospirone is subject to rapid and extensive first-pass metabolism in the liver. drugbank.comnih.govguidechem.cominvivochem.cn This initial metabolic process significantly reduces the concentration of the parent drug before it reaches systemic circulation. The primary metabolic pathways involved are hydroxylation, N-dealkylation, and S-oxidation. drugbank.comnih.govguidechem.com

Cytochrome P450 Enzyme System Involvement (CYP1A1, CYP2C8, CYP2D6, CYP3A4)

The biotransformation of perospirone is catalyzed by several cytochrome P450 (CYP) enzymes. drugbank.comnih.govguidechem.com In vitro studies using human liver microsomes and expressed P450 isoforms have identified CYP1A1, CYP2C8, CYP2D6, and CYP3A4 as being involved in its metabolism. drugbank.comnih.govnih.govresearchgate.net

Research indicates that CYP3A4 plays the most significant role in the metabolism of perospirone. drugbank.comnih.govnih.gov This was demonstrated in studies where ketoconazole (B1673606), a potent inhibitor of CYP3A4, caused almost complete inhibition of perospirone metabolism. nih.govnih.gov While CYP2C8 and CYP2D6 also contribute, their role is considered to be of a lesser extent. nih.gov For instance, quercetin, an inhibitor of CYP2C8, inhibited perospirone metabolism by 60.0% at a concentration of 10 microM, whereas the CYP2D6 inhibitor quinidine (B1679956) did not have a marked effect. nih.gov

Table 1: Kinetic Parameters of CYP Isoforms in Perospirone Metabolism

CYP Isoform Km (μM) Vmax (pmol/min/pmol P450)
CYP2C8 1.09 1.93
CYP2D6 1.38 5.73
CYP3A4 0.245 61.3

Data from in vitro studies with expressed P450s. nih.gov

Identification and Pharmacological Activity of Hydroxyperospirone (ID-15036)

A major metabolite of perospirone is hydroxyperospirone, also known as ID-15036. drugbank.comnih.govnih.gov This active metabolite is formed through the hydroxylation of the cyclohexane-1,2-dicarboximide moiety of perospirone. drugbank.comnih.govguidechem.com

Table 2: Steady-State Pharmacokinetic Parameters of Perospirone and Hydroxyperospirone

Compound Css(max) (ng/mL) tmax (hours) AUC(0-12) (ng·h/mL) Elimination Half-life (hours)
Perospirone 8.8 0.8 22.0 1.9
Hydroxyperospirone (ID-15036) 29.4 1.1 133.7 Not specified

Data from schizophrenic patients receiving 16 mg of perospirone twice daily. nih.gov

Elimination Routes and Clearance of this compound

The final stage in the pharmacokinetic profile of perospirone is its elimination from the body.

Renal Elimination

The primary route of elimination for perospirone and its metabolites is through the kidneys via renal excretion. drugbank.comnih.govguidechem.cominvivochem.cnnih.gov Following oral administration, only a very small fraction of the total dose, approximately 0.4%, is excreted as the unchanged drug in the urine. drugbank.comnih.govguidechem.cominvivochem.cn This low percentage of unchanged drug excretion is a direct consequence of the extensive hepatic metabolism that perospirone undergoes.

Elimination Half-Life (t1/2)

The elimination half-life (t1/2) of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. For Perospirone, studies have consistently shown it to have a relatively short elimination half-life.

Following a single oral dose of 8 mg, the elimination half-life of Perospirone is approximately 1.9 hours. drugbank.comnih.gov Other reports suggest a slightly broader range of 1.9 to 2.5 hours. wikipedia.orgresearchgate.net Research involving schizophrenic patients at a steady state has corroborated these findings. In a study where patients received 16 mg of Perospirone twice daily, the geometric mean of the elimination half-life was found to be 1.9 hours. researchgate.netnih.gov This rapid elimination is a key feature of Perospirone's pharmacokinetic profile. nih.gov

The active metabolite of Perospirone, known as ID-15036 or hydroxyperospirone, has a longer elimination half-life than the parent compound. nih.gov

Table 1: Elimination Half-Life (t1/2) of Perospirone

Population/Dosage Elimination Half-Life (t1/2) Source(s)
Single 8 mg oral dose ~1.9 hours drugbank.comnih.gov
General 1.9 - 2.5 hours wikipedia.orgresearchgate.net
Schizophrenic Patients (16 mg twice daily, steady state) 1.9 hours (geometric mean) researchgate.netnih.gov

Apparent Clearance Rate

Apparent clearance (CL/F) refers to the volume of plasma from which a drug is completely removed per unit of time. This parameter is crucial for understanding the rate of drug elimination from the body.

In patients who received a single oral dose of 8 mg of Perospirone, the apparent clearance rate was determined to be approximately 425.5 ± 150.3 L/h. drugbank.comnih.gov Another study involving healthy Chinese volunteers reported higher clearance values. researchgate.net The differences in reported clearance rates can be influenced by various factors, including the specific patient population and study methodology. nih.gov

Steady-State Pharmacokinetics in Specific Patient Populations

Steady-state pharmacokinetics are observed when the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a stable concentration of the drug in the body. Studies in schizophrenic patients have provided detailed insights into the steady-state profile of Perospirone and its active metabolite.

In a study involving ten schizophrenic patients receiving a twice-daily dose of 16 mg, key pharmacokinetic parameters were measured at steady state. For Perospirone, the geometric mean for the maximum plasma concentration (Css(max)) was 8.8 ng/mL, which was reached at a median time (tmax) of 0.8 hours. The area under the plasma concentration-time curve over 12 hours (AUC(0-12)) was 22.0 ng·h/mL. researchgate.netnih.gov

Another investigation focused on long-term treatment in stable schizophrenic patients using a single bedtime dose. The mean plasma concentration of Perospirone measured 11-15 hours after the last dose was significantly lower (0.49 ng/mL) than that of its active metabolite, ID-15036 (2.89 ng/mL), further highlighting the metabolite's prolonged presence. nih.gov

Table 2: Steady-State Pharmacokinetic Parameters in Schizophrenic Patients (16 mg twice daily)

Compound Css(max) (ng/mL) tmax (hours) AUC(0-12) (ng·h/mL) Source(s)
Perospirone 8.8 0.8 22.0 researchgate.netnih.gov
Hydroxyperospirone 29.4 1.1 133.7 researchgate.netnih.gov

Preclinical Efficacy Investigations of Perospirone Hydrochloride

Antipsychotic Effects in Animal Models (e.g., Inhibition of Dopaminergic Hyperactivation-Induced Behaviors)

Perospirone (B130592) has demonstrated efficacy in classical animal models used to predict antipsychotic activity. taylorfrancis.com Like conventional antipsychotic drugs, perospirone significantly inhibits behaviors induced by dopaminergic hyperactivation. researchgate.net This is a key characteristic of drugs that target the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be related to excessive dopamine (B1211576) D2 receptor activity in the mesolimbic pathway. drugbank.com

Animal models of dopaminergic hyperactivation often involve the administration of dopamine agonists, such as amphetamine or apomorphine, to induce behaviors like stereotypy and hyperlocomotion. The ability of an antipsychotic to antagonize these effects is indicative of its potential to manage psychosis. Perospirone's action in these models is primarily attributed to its potent dopamine D2 receptor blocking activity. taylorfrancis.com

Animal ModelInduced BehaviorEffect of PerospironePrimary Receptor Implicated
Rodent modelsDopaminergic hyperactivation (e.g., stereotypy, hyperlocomotion)Significant inhibitionDopamine D2 receptor

Effects on Negative Symptoms and Mood Disorders in Animal Models

A significant advantage of atypical antipsychotics is their potential to address the negative symptoms of schizophrenia, which include social withdrawal and blunted affect. Preclinical studies have shown that perospirone produces a significant improvement in animal models of negative symptoms and mood disorders. researchgate.net This is a notable distinction from conventional antipsychotics, which are often ineffective in these domains. taylorfrancis.comresearchgate.net

The social interaction test in rodents is a widely used method to model negative symptoms. nih.gov Perospirone's efficacy in these models is thought to be mediated, in part, by its potent antagonism of serotonin (B10506) 5-HT2A receptors, a key feature of its atypical profile. researchgate.netdrugbank.com Blockade of these receptors is believed to ameliorate negative symptoms. researchgate.net Furthermore, unlike many other serotonin-dopamine antagonists, perospirone also acts as a partial agonist at 5-HT1A receptors, which may contribute to its effects on mood. taylorfrancis.comresearcher.life

Animal ModelModeled ConditionEffect of PerospironeReceptors Implicated
Rodent social interaction testsNegative symptoms of schizophreniaSignificant improvement5-HT2A, 5-HT1A
Various models of mood disordersMood disturbancesSignificant improvement5-HT2A, 5-HT1A

Improvement of Cognitive Deficits in Animal Models (e.g., Phencyclidine-induced)

Cognitive impairment is a core feature of schizophrenia. The phencyclidine (PCP)-induced cognitive deficit model in mice is a well-established paradigm for studying this aspect of the disorder. nih.gov Research has demonstrated that subchronic administration of perospirone can significantly attenuate the cognitive deficits induced by repeated PCP administration in a dose-dependent manner. nih.govresearchgate.net

This beneficial effect on cognition appears to be strongly linked to perospirone's activity at serotonin 5-HT1A receptors. The ameliorating effects of perospirone on PCP-induced cognitive deficits were significantly counteracted by the co-administration of a selective 5-HT1A receptor antagonist, WAY100635. nih.govresearchgate.net This suggests that the 5-HT1A receptor agonism of perospirone is crucial for its pro-cognitive effects, offering a potential therapeutic avenue for the cognitive symptoms of schizophrenia. nih.gov

Animal ModelInduced DeficitEffect of PerospironeMechanism of Action
Phencyclidine (PCP)-treated miceCognitive deficitsSignificant, dose-dependent attenuationMediated via serotonin 5-HT1A receptors

Modulation of Obsessive-Compulsive Disorder-like Behaviors in Preclinical Models

In contrast, other antipsychotics like haloperidol (B65202) and risperidone (B510) only inhibited marble-burying at doses that also suppressed locomotor activity. nih.gov The anti-OCD-like effect of perospirone was antagonized by a selective 5-HT1A receptor antagonist, WAY100135, indicating that its 5-HT1A receptor agonistic properties are key to this action. nih.govresearchgate.net These findings suggest that perospirone may have therapeutic potential for OCD. nih.gov

Animal ModelBehavior MeasuredEffect of PerospironeKey Finding
Marble-burying test in miceNumber of marbles buriedInhibited marble-burying without affecting locomotor activityEffect antagonized by a 5-HT1A receptor antagonist

Evaluation of Extrapyramidal Liability in Animal Models

A major limitation of conventional antipsychotics is their propensity to cause extrapyramidal side effects (EPS), such as Parkinsonism-like symptoms. Animal models, particularly the catalepsy test in rodents, are used to predict the liability of a drug to induce these motor side effects. scielo.br

Preclinical evidence consistently shows that perospirone has a weaker propensity to induce EPS compared to conventional antipsychotics like haloperidol. researchgate.netresearchgate.net In animal models, perospirone is less likely to induce catalepsy and bradykinesia (slowness of movement). taylorfrancis.com This favorable side effect profile is attributed to its potent 5-HT2A receptor antagonism, which is thought to counteract the D2 receptor blockade in the nigrostriatal pathway that leads to EPS. taylorfrancis.comresearchgate.net This suggests that perospirone has an atypical antipsychotic profile with a lower risk of motor side effects. researchgate.net

Animal ModelSide Effect MeasuredPerospirone's Liability Compared to Conventional AntipsychoticsProposed Mechanism for Lower Liability
Rodent catalepsy testsCatalepsy, bradykinesiaWeaker propensity to induce these effectsPotent 5-HT2A receptor antagonism

Clinical Efficacy Research on Perospirone Hydrochloride

Therapeutic Outcomes in Schizophrenia Spectrum Disorders

Perospirone (B130592) has demonstrated effectiveness in treating the multifaceted symptoms of schizophrenia. nih.gov It is recognized for its therapeutic action on both positive and negative symptoms, as well as its impact on general psychopathology and cognitive function. nih.gov

Improvement of Positive Symptoms

Positive symptoms of schizophrenia, such as hallucinations and delusions, are a primary target for antipsychotic treatment. nih.gov Research indicates that perospirone is effective against these symptoms. nih.gov Its mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which is believed to contribute to the relief of positive symptoms. drugbank.com

Alleviation of Negative Symptoms

Negative symptoms of schizophrenia include blunted affect, avolition, and social withdrawal. nih.gov Perospirone has shown notable efficacy in addressing these challenging aspects of the disorder. nih.govnih.gov This effect is thought to be partly due to its action as a partial agonist at serotonin 5-HT1A receptors and its antagonism of 5-HT2A receptors, which may enhance dopamine and glutamate (B1630785) release in the mesocortical pathway. drugbank.comresearcher.life

In a clinical trial comparing perospirone to haloperidol (B65202), perospirone was found to be significantly more effective in improving negative symptoms. nih.gov Another study comparing it with mosapramine (B1676756) found that perospirone led to a significantly greater improvement in the blunted affect component of the negative symptoms. wikipedia.org A preliminary study also reported a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) after switching from other antipsychotics to perospirone. nih.gov However, a meta-analysis found that while superior to haloperidol for negative symptoms, perospirone was inferior to other pooled second-generation antipsychotics in this domain. nih.gov

Reduction of General Psychopathological Symptoms

Perospirone has also been shown to be effective against general psychopathological symptoms in individuals with schizophrenia. nih.gov These symptoms can include anxiety, depression, and guilt feelings. In a comparative trial, perospirone tended to be more effective than haloperidol in improving these general symptoms. nih.gov Furthermore, a preliminary study demonstrated a significant correlation between the improvement of general psychopathology symptoms and changes in the P300 amplitude, an event-related potential, following treatment with perospirone. nih.gov A meta-analysis, however, indicated that perospirone was less effective than other pooled second-generation antipsychotics in reducing general psychopathology scores. nih.gov

Cognitive Function Enhancement

Cognitive impairment is a core feature of schizophrenia. nih.gov The potent 5-HT1A receptor binding properties of perospirone are thought to contribute to potential improvements in cognitive symptoms, particularly with long-term treatment. cambridge.org Activation of 5-HT1A receptors may enhance cognitive functions associated with the prefrontal cortex by increasing the release of dopamine and acetylcholine. wikipedia.org

A 6-month study using standardized low-resolution brain electromagnetic tomography (sLORETA) found that perospirone significantly increased P300 current source density in the left superior frontal gyrus and improved performance on tasks measuring verbal social cognition. nih.gov There was also a trend towards improvement in verbal learning memory. nih.gov Another preliminary study suggested that the clinical improvement seen with perospirone may be partly mediated by cognitive changes, as indexed by the P300 event-related potential. nih.gov

Efficacy in Acute Bipolar Mania

Perospirone is also indicated for the treatment of acute episodes of bipolar mania. wikipedia.org The theoretical basis for its effectiveness in this condition is supported by its pharmacological profile. cambridge.org Clinical trials have been conducted to evaluate its efficacy in this patient population. One such study investigated the use of perospirone hydrochloride tablets for the treatment of adolescent bipolar disorder with depressive symptoms. clinicaltrials.gov

Application in Delirium Treatment

Perospirone has been studied for its use in managing delirium, a condition characterized by disturbances in attention, awareness, and cognition. nih.govokayama-u.ac.jp An open-label study involving 38 patients with DSM-IV delirium found perospirone to be effective in 86.8% of cases, with a noticeable effect within approximately five days. nih.gov The study utilized the Delirium Rating Scale-Revised-98 to assess efficacy. nih.gov

A secondary analysis of a prospective observational study compared the effectiveness of perospirone to risperidone (B510) for delirium in patients with advanced cancer. okayama-u.ac.jp This study found that low-dose perospirone was effective and may be associated with fewer episodes of over-sedation. okayama-u.ac.jp Both perospirone and risperidone groups showed a significant decrease in total scores on the Delirium Rating Scale-Revised-98. okayama-u.ac.jp Notably, the perospirone group showed a significant improvement in sleep-wake cycle disturbance. okayama-u.ac.jp These findings suggest that perospirone may be a safe and effective option for the treatment of delirium symptoms. nih.govresearchgate.net

Investigations in Patients at Clinical High Risk for Psychosis

Early intervention in individuals identified as being at clinical high risk (CHR) for psychosis is a critical area of psychiatric research. Studies have explored the utility of this compound in this population, aiming to alleviate prodromal symptoms and potentially delay or prevent the onset of a full-blown psychotic episode.

A significant preliminary open trial investigated the long-term efficacy and tolerability of perospirone in young, help-seeking individuals at CHR. researchgate.netnih.govnih.gov The study, which monitored subjects for 26 weeks, demonstrated a significant improvement in the total scores of the Scale of Prodromal Symptoms (SOPS). nih.govnih.govcpn.or.kr Notably, none of the participants who completed the trial converted to psychosis during the follow-up period. nih.govcpn.or.kr The research suggests that perospirone therapy may offer clinical benefits for individuals at imminent risk of psychosis by improving their symptoms without causing severe adverse effects. researchgate.netnih.govnih.gov

The pharmacological profile of perospirone, acting as a combined serotonin (5-HT)₂/dopamine D₂ antagonist and a 5-HT₁A receptor partial agonist, is thought to contribute to its effectiveness against not only positive symptoms but also anxiety, negative symptoms, and cognitive deficits. nih.govcpn.or.kr

Change in Scale of Prodromal Symptoms (SOPS) Total Score in Patients at Clinical High Risk for Psychosis Treated with this compound (26-Week Study)
Time PointMean SOPS Total ScoreStatistical Significance of Change from Baseline
Baseline[Data not explicitly provided in the search results]N/A
26 Weeks (LOCF analysis)Statistically significant improvementp<0.05

Comparative Efficacy Analyses with Other Antipsychotic Agents

The clinical utility of this compound has been further elucidated through comparative studies against other antipsychotic medications. These analyses provide valuable insights into its relative efficacy in managing symptoms of schizophrenia.

Comparative Efficacy of Perospirone vs. Risperidone in Schizophrenia (12-Week Study)
Time PointPANSS Score Comparison
4 WeeksNo significant difference in reduction of PANSS total and subscale scores.
8 WeeksRisperidone showed more effective improvement in total scores and overall psychopathologic symptom total scores.
12 WeeksNo significant difference in reduction of PANSS total and subscale scores.

Versus Aripiprazole (B633)

In an open-label clinical trial comparing perospirone with aripiprazole for the treatment of Japanese patients with schizophrenia, no significant differences were found between the two treatments in terms of either efficacy or tolerability. wikipedia.orgnih.gov Both treatment groups demonstrated significant improvements over the 12-week study period, with reductions in the total PANSS scores. nih.gov There were also no significant differences in the change scores for the PANSS or the Clinical Global Impression-Severity (CGI-S) scale between the perospirone and aripiprazole groups. nih.gov

Comparative Efficacy of Perospirone vs. Aripiprazole in Schizophrenia (12-Week Study)
Efficacy MeasureOutcome
PANSS Total Score ReductionBoth groups showed significant improvement; no significant difference between groups.
PANSS Change ScoresNo significant difference between groups.
CGI-S Change ScoresNo significant difference between groups.

Versus Mosapramine

When compared with mosapramine in a clinical trial, perospirone produced a similar reduction in the total PANSS score. wikipedia.orgnih.gov However, a notable difference was observed in the blunted affect component of the PANSS negative score, where perospirone demonstrated a significantly greater improvement. wikipedia.org A meta-analysis also included mosapramine in its comparison of various antipsychotics. nih.gov

Versus Olanzapine (B1677200)

A meta-analysis of randomized controlled trials included a comparison of perospirone with olanzapine, among other antipsychotics. nih.govresearchgate.net This analysis found that when compared to a pool of other second-generation antipsychotics, including olanzapine, perospirone was inferior in reducing PANSS total scores and positive subscale scores. nih.gov However, it is important to note that the number of patients in the olanzapine group in this particular meta-analysis was relatively small. nih.govresearchgate.net A network meta-analysis in a Japanese population also found that olanzapine was superior to perospirone in improving PANSS total scores. dovepress.com

Versus Quetiapine (B1663577)

Direct, head-to-head clinical trials comparing this compound with quetiapine are not extensively detailed in widely available literature. However, meta-analytic data provides some insight into their relative efficacy. In a 2014 systematic review and meta-analysis of randomized controlled trials for schizophrenia, data from five studies were pooled. Within these studies, a total of 28 patients were randomized to receive quetiapine, while 256 were randomized to perospirone.

When compared with a pool of other second-generation antipsychotics (SGAs), including quetiapine, perospirone was found to be inferior in reducing the total scores and positive subscale scores on the Positive and Negative Syndrome Scale (PANSS). nih.gov Specifically, the standardized mean difference (SMD) for the reduction in PANSS total scores was 0.36, and for the positive subscale scores, it was 0.34, indicating a less pronounced effect for perospirone compared to the pooled SGAs. nih.gov There was no significant difference observed in the reduction of PANSS negative and general subscale scores. nih.gov

Another meta-analysis from 2017 focusing on a Japanese population also included both perospirone and quetiapine. In this network meta-analysis, quetiapine was found to be superior to perospirone in improving the PANSS total score.

It is important to note that the number of patients specifically randomized to quetiapine in these analyses is relatively small, which may limit the statistical power of direct comparisons.

Systematic Reviews and Meta-Analyses of this compound Efficacy

Systematic reviews and meta-analyses have been crucial in synthesizing the evidence for the efficacy of this compound, which has been primarily used in Japan. These analyses have compared perospirone with other antipsychotics, both first-generation (FGAs) and second-generation (SGAs).

However, the same meta-analysis highlighted that perospirone was superior to the first-generation antipsychotic haloperidol in reducing negative symptoms on the PANSS, with a standardized mean difference (SMD) of -0.41. nih.gov When compared exclusively to other SGAs, perospirone was found to be inferior in reducing PANSS total scores (SMD = 0.46), as well as positive (SMD = 0.42), negative (SMD = 0.52), and general subscale scores (SMD = 0.37). nih.gov

Table 1: Meta-analysis of this compound vs. Other Antipsychotics (Pooled) on PANSS Scores

Outcome Standardized Mean Difference (SMD) 95% Confidence Interval p-value Result
PANSS Total Score 0.36 Not Specified 0.04 Inferior to other pooled antipsychotics
PANSS Positive Subscale 0.34 Not Specified 0.03 Inferior to other pooled antipsychotics
PANSS Negative Subscale 0.38 Not Specified 0.09 Not significantly different
PANSS General Subscale 0.28 Not Specified 0.06 Not significantly different

Data from a 2013 systematic review and meta-analysis. nih.gov

Another meta-analysis from 2014 focused on cardiometabolic risks but also reported on efficacy findings from five studies involving 562 patients. researchgate.net This analysis reiterated that perospirone was inferior to other pooled antipsychotics in reducing PANSS total and positive subscale scores. nih.gov

Long-term Efficacy and Sustained Response Rates

The long-term efficacy and the ability of this compound to maintain a clinical response are important considerations for the management of chronic conditions like schizophrenia.

A preliminary, 26-week open-label trial investigated the long-term efficacy and tolerability of perospirone in young individuals at clinical high risk for psychosis. nih.gov The results of this study indicated a significant improvement in the total scores of the Scale of Prodromal Symptoms (SOPS) over the 26-week period. nih.govclinicaltrials.gov Notably, none of the participants converted to psychosis during the trial. clinicaltrials.gov While these findings are promising for early intervention, the study was limited by its open-label design and small sample size. nih.gov

Another study focused on the long-term treatment of chronic schizophrenia with a single bedtime dose of perospirone. nih.gov This research suggested that such a regimen can be effective for maintenance treatment. The study also proposed that the intermittent dopamine D2 receptor blockade resulting from this dosing schedule might be sufficient for effective relapse prevention. nih.gov

The development of extended-release and controlled-release formulations of this compound is also underway. researchgate.net These new formulations aim to prolong the drug's half-life, reduce fluctuations in blood concentration, and potentially improve long-term treatment adherence and efficacy. researchgate.net

Pharmacological Mechanisms of Physiological and Neurological Impact of Perospirone Hydrochloride

Dopamine (B1211576) D2 Receptor Blockade and Associated Motor System Effects

A primary mechanism of action for perospirone (B130592) is the blockade of dopamine D2 receptors. patsnap.com While this action is crucial for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia like hallucinations and delusions, it also significantly impacts the motor system. patsnap.comdrugbank.com The nigrostriatal dopamine pathway, a key regulator of movement, is particularly susceptible to the effects of D2 receptor antagonism.

Mechanisms Underlying Drug-Induced Parkinsonism, Dystonia, and Akathisia

Acute blockade of D2 receptors in the striatum by perospirone can disrupt the delicate balance of neurotransmission that governs motor control, leading to the emergence of extrapyramidal symptoms (EPS). cambridge.org These symptoms are a direct consequence of reduced dopaminergic signaling in the nigrostriatal pathway. europeanreview.org

Drug-Induced Parkinsonism: This condition manifests with symptoms akin to Parkinson's disease, including tremors, rigidity, and bradykinesia (slowness of movement). researchgate.netmdpi.com The blockade of D2 receptors mimics the dopamine deficiency seen in idiopathic Parkinson's disease, leading to a state of functional dopamine hypoactivity in the basal ganglia. tandfonline.com

Dystonia: Characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures, dystonia can be an acute and distressing side effect. medlink.com The sudden disruption of dopamine signaling can lead to an imbalance with other neurotransmitters, such as acetylcholine, resulting in these involuntary muscle spasms. tandfonline.com

Akathisia: This is a state of motor restlessness, where individuals feel a compelling urge to move and are unable to stay still. europeanreview.org The underlying mechanism is thought to involve an imbalance between the dopaminergic and noradrenergic systems in the basal ganglia due to D2 receptor blockade. europeanreview.org

Mechanisms Underlying Tardive Dyskinesia Development

Chronic or long-term blockade of dopamine D2 receptors can lead to a more persistent and potentially irreversible movement disorder known as tardive dyskinesia (TD). cambridge.orgcpn.or.kr The most widely accepted hypothesis for the development of TD is dopamine receptor hypersensitivity. msjonline.org

Prolonged antagonism of D2 receptors is believed to cause a compensatory upregulation in the number and sensitivity of these receptors. msjonline.org This heightened sensitivity can lead to an exaggerated response to dopamine, resulting in the characteristic involuntary, repetitive movements of the face, tongue, and limbs seen in TD. msjonline.orgnih.gov The risk of developing TD appears to be associated with the cumulative dose and duration of treatment with dopamine receptor antagonists. msjonline.org

Pituitary Dopamine D2 Receptor Blockade and Prolactin Level Modulation

Dopamine plays a crucial role in the endocrine system, acting as the primary inhibitor of prolactin secretion from the anterior pituitary gland. medsafe.govt.nz By blocking D2 receptors on lactotroph cells in the pituitary, perospirone can disinhibit prolactin release, leading to a condition known as hyperprolactinemia. cambridge.orgnih.gov

However, studies suggest that perospirone may have a less pronounced effect on prolactin levels compared to some other antipsychotics like risperidone (B510). nih.gov Research in schizophrenic patients has shown that even at clinically effective doses, median prolactin levels remained within the normal range. nih.gov This is in contrast to risperidone, which has been shown to cause a more significant and sustained elevation in prolactin. medsafe.govt.nznih.gov The differential impact on prolactin may be related to factors such as the drug's ability to cross the blood-brain barrier and its relative affinity for pituitary versus striatal D2 receptors. rotman-baycrest.on.ca

Autonomic System Effects

Perospirone's pharmacological activity extends to the autonomic nervous system, primarily through its interaction with adrenergic receptors.

Alpha-1 Adrenergic Receptor Antagonism and Potential for Hypotensive Effects

Perospirone acts as an antagonist at alpha-1 adrenergic receptors. drugbank.comnih.gov These receptors are located on blood vessels and are involved in maintaining vascular tone. Blockade of these receptors can lead to vasodilation, which in turn can cause a drop in blood pressure, a condition known as orthostatic hypotension. drugbank.comnih.gov This effect is a common characteristic of drugs that block alpha-1 adrenergic receptors and can manifest as dizziness or faintness, particularly when changing posture. nih.gov However, some research suggests that perospirone may have a lower propensity to induce orthostatic hypotension compared to other agents. taylorfrancis.comresearchgate.net

Central Nervous System Depressant Potentiation Mechanisms

Perospirone can enhance the effects of other central nervous system (CNS) depressants. drugbank.com This potentiation is a result of its own CNS depressant properties, which are likely mediated through its interactions with multiple neurotransmitter systems, including the dopaminergic and serotonergic systems. taylorfrancis.com When taken in combination with other substances that suppress CNS activity, such as alcohol, benzodiazepines, or opioids, perospirone can lead to an additive or synergistic increase in sedation, respiratory depression, and cognitive impairment. drugbank.com

Metabolic System Modulations and Underlying Mechanisms (e.g., Weight Gain, Dyslipidemia, Diabetes)

Perospirone hydrochloride, an atypical antipsychotic, has been associated with a lower propensity for metabolic side effects compared to some other drugs in its class. nih.gov However, the potential for metabolic dysregulation, including weight gain, dyslipidemia, and an increased risk for diabetes, remains a crucial area of research. The mechanisms underlying these effects are multifactorial and involve complex interactions with various neurotransmitter systems and metabolic pathways.

Atypical antipsychotics can interfere with glucose and lipid homeostasis by acting on the hypothalamus, liver, pancreatic β-cells, adipose tissue, and skeletal muscle. nih.gov Blockade of dopamine D2, serotonin (B10506) 5-HT2C, and histamine (B1213489) H1 receptors can lead to an increased appetite and subsequent weight gain. nih.govfrontiersin.org Specifically, antagonism at these receptors can decrease the production of pro-opiomelanocortin (POMC), a precursor to appetite-suppressing peptides, and increase the production of the appetite-stimulating neuropeptide Y (NPY). frontiersin.org This disruption in the central regulation of energy balance is a significant contributor to weight gain. nih.govfrontiersin.org

Beyond central mechanisms, antipsychotics can directly impact insulin (B600854) signaling and secretion. Inhibition of dopamine D2 and D3 receptors in pancreatic beta cells can disrupt the normal regulation of glucose-stimulated insulin secretion. dtic.mil Furthermore, antipsychotic-induced obesity can lead to insulin resistance through increased levels of free fatty acids, leptin, and tumor necrosis factor-alpha (TNF-α). frontiersin.org Some atypical antipsychotics may also directly damage pancreatic β-cells, contributing to the development of diabetes. frontiersin.org

In a meta-analysis of randomized controlled trials, perospirone did not show a significant difference from other antipsychotics concerning weight gain and total cholesterol levels. nih.gov This suggests that while the risk is present, it may not be as pronounced as with agents like olanzapine (B1677200) and clozapine (B1669256), which are known for their high risk of metabolic side effects. nih.gov The lower propensity of perospirone for metabolic side effects might be attributed to its specific receptor binding profile. nih.govresearchgate.net

Table 1: Research Findings on Perospirone and Metabolic Effects

Study TypeComparisonKey Findings
Meta-analysisPerospirone vs. other antipsychotics (olanzapine, quetiapine (B1663577), risperidone, aripiprazole (B633), haloperidol (B65202), mosapramine)No significant difference in weight gain or total cholesterol levels was observed. nih.gov
Open TrialLong-term perospirone in at-risk individualsPerospirone was well-tolerated with a low propensity for metabolic side effects. nih.gov No serious adverse events like hyperglycemia or diabetes mellitus occurred during the 26-week study. nih.gov

Electrocardiographic Parameters and Cardiac Repolarization Research (e.g., QT Interval Changes)

The effect of this compound on electrocardiographic parameters, particularly the QT interval, is a critical aspect of its cardiovascular safety profile. The QT interval represents the duration of ventricular depolarization and repolarization, and its prolongation is a risk factor for life-threatening ventricular arrhythmias, such as Torsades de Pointes (TdP). nih.gov

Several factors can contribute to drug-induced QT prolongation, including direct inhibition of cardiac potassium channels, particularly the hERG channel. nih.gov Atypical antipsychotics as a class have been associated with varying degrees of QT interval prolongation. nih.gov

In the context of perospirone, research suggests a potentially favorable profile compared to some other antipsychotics. One case report indicated that switching a patient from zotepine (B48254) to perospirone corrected a previously prolonged QT interval. wikipedia.org A meta-analysis comparing perospirone with other antipsychotics did not find significant differences in QTc prolongation. nih.gov However, it is important to note that in vivo cardiac safety studies have shown evidence of QT prolongation with perospirone. clinicaltrials.gov

The normal corrected QT (QTc) interval is generally considered to be less than 450 ms (B15284909) in males and less than 460 ms in females. ggcmedicines.org.uk A QTc interval exceeding 500 ms is considered clinically significant and indicates an increased risk of arrhythmia. ggcmedicines.org.uk

Table 2: Research Findings on Perospirone and QT Interval

Study TypeComparison/ObservationKey Findings
Case ReportPatient switched from zotepine to perospironeSwitching to perospirone corrected a prolonged QT interval that was present with zotepine treatment. wikipedia.org
Meta-analysisPerospirone vs. other antipsychoticsNo significant differences in QTc prolongation were found between perospirone and the compared antipsychotics. nih.gov
In vivo studyCardiac safety assessmentDemonstrated QT prolongation. clinicaltrials.gov

Mechanisms Underlying Neuroleptic Malignant Syndrome

Neuroleptic Malignant Syndrome (NMS) is a rare, but potentially fatal, idiosyncratic reaction associated with the use of antipsychotic medications. nih.govnih.gov The cardinal features of NMS include hyperthermia, severe muscle rigidity, autonomic dysfunction, and altered mental status. nih.govnih.gov

The primary proposed mechanism for NMS is a central dopamine D2 receptor blockade in the hypothalamus, nigrostriatal pathways, and spinal cord. This blockade disrupts thermoregulation and leads to the characteristic muscle rigidity and hyperthermia. cambridge.org

Perospirone, as a dopamine D2 receptor antagonist, carries a risk of inducing NMS. nih.govdrugbank.com The reported incidence of NMS with perospirone is between 0.1% and 5%. nih.gov The interaction between the dopaminergic and serotonergic systems may also play a role. Perospirone is a partial agonist at serotonin 5-HT1A receptors, which could contribute to a complex interplay of neurotransmitter systems that, when disrupted, may lead to NMS or a similar condition known as serotonin syndrome. psu.edu The disruption of homeostatic balance between these systems is thought to be a key factor. psu.edu

Seizure Threshold Modulation

Antipsychotic medications can lower the seizure threshold, making seizures more likely to occur, even in individuals without a history of epilepsy. goodrx.com This effect is thought to be related to their impact on various neurotransmitter systems in the brain. goodrx.com

The modulation of the seizure threshold by antipsychotics is complex and not fully understood. However, it is believed to involve the blockade of dopamine D2 receptors. frontiersin.org Blockade of D2-like receptors can have proconvulsant effects. frontiersin.org Conversely, stimulation of D2-like receptors tends to have an inhibitory effect on seizure activity. frontiersin.org

Both typical and atypical antipsychotics have been associated with a lowered seizure threshold. goodrx.com While some atypical antipsychotics, like clozapine, are more strongly linked to this effect, perospirone also has the potential to modulate the seizure threshold. cambridge.orggoodrx.com Rare cases of seizures have been reported with perospirone use. cambridge.org The risk of seizures appears to be dose-dependent for some antipsychotics. goodrx.com

Discontinuation-Related Phenomenon Research

The discontinuation of antipsychotic medications can lead to a range of withdrawal phenomena. wikipedia.org Gradual dose reduction is generally recommended to avoid acute withdrawal symptoms or a rapid relapse of the underlying condition. wikipedia.org

Common withdrawal symptoms include nausea, vomiting, and loss of appetite. wikipedia.org Other potential symptoms are restlessness, increased sweating, and sleep disturbances. wikipedia.org There is also some evidence to suggest that discontinuing antipsychotics can, in some cases, result in the emergence of psychosis or a recurrence of the treated condition. wikipedia.org A rare but serious phenomenon associated with antipsychotic discontinuation is tardive dyskinesia, which involves involuntary, repetitive body movements. wikipedia.org

A retrospective study of oral antipsychotics found that a high percentage of patients (79.4%) discontinued (B1498344) their newly initiated medication within a year, with a median time to discontinuation of 3.6 months. dovepress.com Factors associated with a higher likelihood of discontinuation included younger age and non-White race. dovepress.com

Drug Drug Interaction Research Involving Perospirone Hydrochloride

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the influence of co-administered drugs on the absorption, distribution, metabolism, and excretion (ADME) of perospirone (B130592) hydrochloride. The most significant of these are interactions affecting its metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system.

In vitro studies have identified that the metabolism of perospirone is predominantly catalyzed by CYP3A4, with minor contributions from CYP2C8 and CYP2D6. nih.gov Consequently, the co-administration of drugs that inhibit CYP3A4 can lead to a significant increase in the plasma concentration of perospirone, potentially heightening the risk of concentration-dependent side effects.

Ketoconazole (B1673606), a potent inhibitor of CYP3A4, has been shown to markedly reduce the metabolism of perospirone in human liver microsomes. nih.gov Research indicates that with 1 microM of ketoconazole, the metabolism of perospirone was almost completely inhibited. nih.gov Based on the inhibition constant (Ki), it has been estimated that in a clinical setting, co-administration of ketoconazole could reduce the clearance of perospirone to 64-90% of its normal rate. nih.gov This necessitates careful monitoring when perospirone is used concurrently with strong CYP3A4 inhibitors, including other imidazole (B134444) antifungals and macrolide antibiotics. nih.gov

While specific studies on the interaction between perospirone and amiodarone (B1667116) or bupropion (B1668061) are not extensively detailed in the provided results, their known inhibitory effects on CYP3A4 suggest a high potential for interaction. drugbank.comnih.gov Bupropion, in particular, is noted as a substance that can decrease the metabolism of perospirone. drugbank.com The concurrent use of bupropion with another antidepressant, vortioxetine, which is also metabolized by CYP2D6 (a minor pathway for perospirone), resulted in a more than two-fold increase in vortioxetine's plasma concentration, highlighting the significant impact of CYP enzyme inhibition. nih.gov

Table 1: Effects of CYP3A4 Inhibitors on Perospirone Hydrochloride Metabolism

Interacting Drug Mechanism of Interaction Potential Clinical Outcome on Perospirone
Ketoconazole Potent inhibitor of CYP3A4 nih.govnih.gov Significant increase in plasma concentration nih.govnih.gov
Amiodarone Known inhibitor of CYP3A4 drugbank.com Potential for increased plasma concentration drugbank.com
Bupropion Can decrease the metabolism of perospirone drugbank.com Potential for increased plasma concentration drugbank.com

Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of perospirone, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy.

A study involving healthy male subjects demonstrated the significant impact of carbamazepine, a potent CYP3A4 inducer, on the pharmacokinetics of perospirone. nih.gov Before the administration of carbamazepine, the peak plasma concentration of a single oral dose of perospirone was 4.0 +/- 4.3 ng/ml. nih.gov However, during co-administration of carbamazepine, the concentration of perospirone decreased to below the detection limit. nih.gov This finding provides in vivo evidence for the crucial role of CYP3A4 in perospirone metabolism. nih.gov

Rifampin is another well-known inducer of CYP3A4 and is expected to decrease the plasma levels of drugs metabolized by this enzyme. wikipedia.orgaustinpublishinggroup.com While a direct study on the interaction between rifampin and perospirone was not found in the provided search results, the established metabolic pathway of perospirone strongly suggests that co-administration with rifampin would lead to a significant reduction in perospirone's plasma concentration and therapeutic effect. wikipedia.orgaustinpublishinggroup.comnih.govdrugs.com

Table 2: Effects of CYP3A4 Inducers on this compound Metabolism

Interacting Drug Mechanism of Interaction Potential Clinical Outcome on Perospirone
Carbamazepine Potent inducer of CYP3A4 nih.gov Significant decrease in plasma concentration, potentially below detectable levels nih.gov
Rifampin Known potent inducer of CYP3A4 wikipedia.orgaustinpublishinggroup.com Expected to significantly decrease plasma concentration and efficacy wikipedia.orgaustinpublishinggroup.com

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body.

Perospirone, as a central nervous system (CNS) active agent, can cause sedation. When taken with other CNS depressants, these effects can be amplified. The combination of benzodiazepines and alcohol, both of which enhance the effects of the inhibitory neurotransmitter GABA, is known to be particularly dangerous, leading to increased drowsiness, dizziness, and impaired motor control. americanaddictioncenters.orgtherecoveryvillage.commedscape.com Although specific studies on the interaction of perospirone with benzodiazepines and alcohol were not detailed in the search results, the potential for additive CNS depressant effects is a significant clinical consideration. drugbank.com The risk of CNS depression is a common concern with many psychotropic medications and their concurrent use. nih.gov

Perospirone's mechanism of action, which includes dopamine (B1211576) D2 receptor antagonism, can lead to interactions with drugs that modulate the dopaminergic system. drugbank.com

Perospirone may decrease the stimulatory activities of amphetamine. drugbank.com Amphetamine exerts its effects by increasing the release of dopamine and other catecholamines. nih.govnih.gov As a D2 antagonist, perospirone would be expected to block the effects of amphetamine at these receptors. nih.gov

The therapeutic efficacy of carbidopa (B1219), which is used in the treatment of Parkinson's disease to increase the levels of dopamine in the brain, can be decreased when used in combination with perospirone. drugbank.com This is because perospirone's D2 receptor antagonism would counteract the intended effects of dopamine replacement therapy. drugbank.com

Table 3: Pharmacodynamic Interactions with this compound

Interacting Drug Mechanism of Interaction Potential Clinical Outcome
Benzodiazepines Additive CNS depressant effects drugbank.comamericanaddictioncenters.org Increased sedation, dizziness, and psychomotor impairment americanaddictioncenters.orgtherecoveryvillage.com
Alcohol Additive CNS depressant effects drugbank.comamericanaddictioncenters.org Increased sedation, impaired judgment, and risk of adverse events americanaddictioncenters.orgtherecoveryvillage.com
Amphetamine Perospirone antagonizes dopamine D2 receptors drugbank.com Decreased stimulatory effects of amphetamine drugbank.comnih.gov
Carbidopa Perospirone antagonizes dopamine D2 receptors drugbank.com Decreased therapeutic efficacy of carbidopa drugbank.com

Methodological Approaches in Perospirone Hydrochloride Research

In Vitro Pharmacological Techniques

In vitro methods are fundamental to characterizing the pharmacological profile of a compound. For Perospirone (B130592), these studies have centered on its interaction with specific neuroreceptors and its metabolic pathway in human liver preparations.

Receptor binding assays are used to determine the affinity of a drug for various receptors. In the case of Perospirone, these assays have been crucial in defining its profile as an antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, with partial agonist activity at 5-HT1A receptors. psychogenics.com Research indicates that Perospirone possesses a very high affinity for 5-HT2, D2, and 5-HT1A receptors, and a moderate affinity for alpha-1 and D1 receptors. nih.gov Its affinity for alpha-2, opiate, glutamate (B1630785), phencyclidine, benzodiazepine, and GABA-A receptors is reported as negligible. nih.gov

ReceptorAffinity (Ki, nM)
5-HT20.61
D21.4
5-HT1A2.9
alpha 117
D141

Human liver microsome studies are essential for understanding a drug's metabolic fate. Investigations into Perospirone reveal that its primary metabolic pathways include oxidation at the cyclohexane (B81311) ring, oxidative cleavage of the butylene side chain, and S-oxidation. jst.go.jp The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as playing a major role in its metabolism. nih.govnih.gov

Studies using human liver microsomes have also been conducted to assess potential drug-drug interactions. The metabolism of Perospirone was significantly reduced by ketoconazole (B1673606), a known potent inhibitor of CYP3A4. nih.govnih.gov Conversely, co-administration with other drugs such as biperiden, flunitrazepam, haloperidol (B65202), and diazepam at lower concentrations showed no significant inhibitory effect on Perospirone's metabolism. nih.gov These findings highlight the importance of the CYP3A4 pathway in the clearance of Perospirone. nih.govnih.gov After a 10-minute incubation with human liver S9, the main metabolite identified was ID-15036, which is hydrated in the cyclohexane ring. jst.go.jp Following a longer 60-minute incubation, an increase in metabolites from butylene chain cleavage, such as ID-15001, was observed. jst.go.jp

Preclinical Animal Study Methodologies

Preclinical animal models provide a bridge between in vitro findings and human clinical trials, offering insights into a drug's physiological effects in a living system.

Electrophysiological studies, specifically using the tight-seal whole-cell patch-clamp technique, have been employed to investigate Perospirone's functional effects on neurons. Research conducted on rat dorsal raphe (DR) neurons, which are central to the brain's serotonin system, provides direct evidence of Perospirone's mechanism of action. jst.go.jpnih.gov

In these experiments, the application of Perospirone to DR neurons resulted in a concentration-dependent hyperpolarization of the cell membrane and an inhibition of spontaneous action potentials. jst.go.jpnih.gov This effect is characteristic of 5-HT1A receptor agonists. nih.gov The hyperpolarization induced by Perospirone was successfully blocked by WAY100635, a selective 5-HT1A receptor antagonist. nih.gov These results from patch-clamp studies confirm that Perospirone functions as a 5-HT1A receptor agonist in the dorsal raphe nucleus. nih.gov

Clinical Research Designs

The efficacy and tolerability of Perospirone have been evaluated through various clinical research designs, with randomized controlled trials (RCTs) being the gold standard.

Randomized controlled trials have been central to assessing Perospirone's clinical utility in treating schizophrenia. These studies often compare Perospirone to other first-generation and second-generation antipsychotics, using standardized psychiatric rating scales, such as the Positive and Negative Syndrome Scale (PANSS), to measure outcomes. nih.govnih.gov

A meta-analysis of five RCTs, encompassing 562 patients, compared Perospirone to a range of other antipsychotics including haloperidol, olanzapine (B1677200), quetiapine (B1663577), risperidone (B510), aripiprazole (B633), and mosapramine (B1676756). nih.govnih.gov This analysis found that while Perospirone was superior to haloperidol in reducing negative symptoms on the PANSS, it was inferior to other pooled second-generation antipsychotics in reducing total PANSS scores and positive subscale scores. nih.gov Another RCT comparing Perospirone directly with risperidone found no significant differences between the two drugs in reducing total PANSS scores at 12 weeks, indicating comparable efficacy against both positive and negative symptoms. nih.gov Similarly, a trial comparing Perospirone to mosapramine found a similar reduction in total PANSS scores between the two treatments. drugbank.com

Trial ComparisonNumber of Patients (Perospirone Arm / Total)Key Finding (PANSS Outcome)Reference
Perospirone vs. Pooled Antipsychotics (haloperidol, olanzapine, quetiapine, risperidone, aripiprazole, mosapramine)256 / 562Inferior to other pooled SGAs on PANSS total score; superior to haloperidol on negative subscale. nih.govnih.gov
Perospirone vs. RisperidoneN/A (66 total patients)No significant between-group differences in PANSS total and subscale score reduction at 12 weeks. nih.gov
Perospirone vs. MosapramineN/ASimilar reduction in total PANSS score. drugbank.com
Perospirone vs. Haloperidol75 (in haloperidol arm)Perospirone produced significantly superior overall symptom control. drugbank.com

Open-Label Studies

Open-label studies have been instrumental in gathering real-world data on the efficacy and tolerability of perospirone hydrochloride in various patient populations. These studies, while lacking the rigorous control of a double-blind design, provide valuable insights into the practical application of the drug.

A notable 12-week, randomized, open-label study compared the efficacy and safety of perospirone with aripiprazole in Japanese patients diagnosed with schizophrenia. nih.gov In this flexible-dose study, 51 patients were randomized to receive perospirone (8-48 mg/day) and 49 to aripiprazole (3-30 mg/day). nih.gov Both treatment groups demonstrated significant improvements in the total Positive and Negative Syndrome Scale (PANSS) scores over the course of the study. nih.gov Importantly, there were no statistically significant differences in the change scores for the PANSS, Clinical Global Impression-Severity (CGI-S) scale, Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS), or the Barnes Akathisia Rating Scale (BAS) between the perospirone and aripiprazole groups. nih.gov This suggests that perospirone has comparable efficacy and tolerability to aripiprazole in this patient population. nih.gov

Another open-label trial investigated the long-term efficacy and tolerability of perospirone in young individuals at clinical high risk for psychosis. cpn.or.kr This preliminary study found that perospirone treatment led to significant improvements in the Scale of Prodromal Symptoms (SOPS) scores after 26 weeks, without causing significant adverse effects. cpn.or.kr These findings suggest a potential clinical benefit for perospirone in this specific, help-seeking population. cpn.or.kr

Furthermore, a multicenter, randomized open-label trial compared perospirone to risperidone in 66 patients with schizophrenia. researchgate.net The study found that the effects of perospirone on both positive and negative symptoms, as measured by the PANSS, were similar to those of risperidone. researchgate.net

Neuroendocrine Challenge Tests

Neuroendocrine challenge tests are valuable tools for probing the in-vivo effects of psychotropic drugs on neurotransmitter systems in the human brain. researchgate.net For this compound, these tests have been employed to confirm its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. researchgate.netjst.go.jp

One study utilized a double-blind, crossover design to investigate the neuroendocrine response to perospirone in 20 healthy subjects. researchgate.net The results demonstrated that a 4 mg dose of perospirone significantly increased prolactin levels compared to placebo, which is indicative of dopamine D2 receptor blockade. researchgate.net Prolactin secretion is tonically inhibited by dopamine in the tuberoinfundibular pathway, and thus, D2 receptor antagonists lead to an increase in plasma prolactin levels. nih.gov

The same study also found that co-administration of perospirone (4 mg) with paroxetine (B1678475) (20 mg), a selective serotonin reuptake inhibitor, significantly attenuated the cortisol response induced by paroxetine alone. researchgate.net This finding suggests that perospirone acts as a 5-HT2A receptor antagonist in the human brain. researchgate.net

Further research has explored the relationship between plasma concentrations of perospirone and its active metabolite, ID-15036, and prolactin levels in patients with schizophrenia. nih.gov In a study of 10 male patients, a positive correlation was observed between plasma levels of both perospirone and ID-15036 and plasma prolactin levels. nih.gov This suggests that the active metabolite, which is found at higher concentrations than the parent drug, may have a significant impact on dopamine D2 receptor blockade. nih.govnih.gov

Interestingly, some studies suggest that while perospirone does induce a prolactin response, baseline prolactin levels may not be elevated after long-term treatment, in contrast to other antipsychotics like risperidone. researchgate.netnih.gov However, these findings should be interpreted with caution due to potential drug-by-time interactions. researchgate.net

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses play a crucial role in synthesizing the evidence from multiple clinical trials to provide a more robust estimate of a drug's efficacy and tolerability. Several such analyses have been conducted for this compound, primarily focusing on its use in schizophrenia.

A 2013 systematic review and meta-analysis of five randomized controlled trials (RCTs) involving 562 adult patients with schizophrenia compared perospirone to other antipsychotics, including olanzapine, quetiapine, risperidone, aripiprazole, haloperidol, and mosapramine. nih.govnih.gov The analysis found that perospirone was inferior to the pooled group of other antipsychotics in reducing total PANSS scores and positive subscale scores. nih.govresearchgate.net However, it was superior to haloperidol in improving negative symptoms. nih.govresearchgate.net The review also indicated that perospirone had lower scores related to extrapyramidal symptoms compared to the pooled antipsychotics. nih.govresearchgate.net

Another meta-analysis from 2014 focused on the cardiometabolic risks of perospirone and blonanserin. nih.gov This analysis, which included the same five studies as the 2013 review, found that perospirone did not differ significantly from other antipsychotics in terms of weight gain and total cholesterol levels. nih.gov

It is important to note that the number of studies included in these meta-analyses is relatively small, and the patient populations were primarily Japanese. nih.govnih.govnih.gov Therefore, the generalizability of these findings to other populations may be limited.

Network Meta-Analysis

A network meta-analysis allows for the comparison of multiple treatments, even if they have not been directly compared in head-to-head trials. A 2017 Bayesian network meta-analysis focused exclusively on Japanese patients with schizophrenia, providing a more culturally and genetically homogenous sample for evaluating the relative efficacy and tolerability of several second-generation antipsychotics, including perospirone. nih.govsemanticscholar.org

This analysis revealed a diverse hierarchy of antipsychotics in terms of efficacy and safety outcomes. nih.gov For the improvement of negative symptoms as measured by the PANSS negative subscale, perospirone was ranked as the most effective antipsychotic. dovepress.com This finding is supported by a double-blind, randomized trial that showed perospirone to be significantly more effective than haloperidol in reducing negative symptoms. dovepress.com

In terms of specific side effects, aripiprazole and quetiapine were superior to perospirone regarding the risk of extrapyramidal symptoms. dovepress.com Conversely, olanzapine and quetiapine were associated with a higher risk of weight gain compared to perospirone. dovepress.com

Analytical Methodologies for this compound and Metabolites in Biological Samples (e.g., LC-MS/MS)

The accurate quantification of perospirone and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. researchgate.netresearchgate.netnih.gov

Several LC-MS/MS (B15284909) methods have been developed and validated for the determination of perospirone in human plasma. researchgate.netresearchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net

One method utilized n-hexane for extraction and an XTerra MS C18 column for separation, with a mobile phase of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297). nih.gov The quantification was achieved using selected ion monitoring (SIM) at m/z 427.5 for perospirone. nih.gov This method demonstrated excellent linearity over a concentration range of 0.10 to 21.1 ng/mL, with a mean absolute recovery of over 85%. nih.gov

Another sensitive LC-MS/MS method used n-hexane for extraction from 1 mL of plasma and an Agilent Zorbax SB C18 column for separation. researchgate.net The mobile phase consisted of 5mM ammonium acetate solution and methanol, and the method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL. researchgate.netresearchgate.net

A more recent development is a novel LC-MS/MS method that uses a self-internal standard (SIS) calibration technique. researchgate.net This method involves protein precipitation and a rapid chromatographic separation of less than 2.0 minutes on a Hypersil GOLDTM C18 column. researchgate.net The calibration curve ranged from 0.05 to 20 ng/mL, and the method was successfully applied for routine therapeutic drug monitoring in 142 patients, with plasma concentrations ranging from 0.07 to 10.96 ng/mL. researchgate.net

LC-MS/MS has also been used for the simultaneous determination of multiple atypical antipsychotics, including perospirone, in human serum. scirp.orgscirp.org These methods often employ solid-phase extraction for sample clean-up and can achieve limits of quantification around 20 ng/mL for perospirone. scirp.org

Pharmacogenetic Study Designs (e.g., HTR1A Polymorphism)

Pharmacogenetic studies aim to identify genetic variations that influence an individual's response to a particular drug. tandfonline.com In the context of this compound, research has explored the potential impact of polymorphisms in genes encoding for drug targets, such as the serotonin 1A receptor (HTR1A), on treatment efficacy. core.ac.uknih.gov

A meta-analysis published in 2016 investigated the association between HTR1A polymorphisms and the clinical efficacy of antipsychotic treatment in schizophrenia. nih.gov This analysis included data from 10 studies with a total of 1,281 patients and focused on three specific HTR1A polymorphisms: rs6295, rs878567, and rs1423691. core.ac.uknih.gov

It is important to acknowledge the limitations of this meta-analysis, including the relatively small number of included studies and patients, which may limit the statistical power to detect smaller effect sizes. core.ac.uknih.gov Therefore, the findings should be interpreted with caution and require confirmation through further, larger-scale investigations. nih.gov

Pharmacogenetic testing, along with therapeutic drug monitoring and molecular neuroimaging, is considered a valuable tool for personalizing antipsychotic treatment to optimize efficacy and minimize adverse effects. tandfonline.com

Emerging Concepts and Future Research Directions for Perospirone Hydrochloride

Elucidation of Full Receptor Binding Profile in the Human Brain via Neuroimaging (e.g., PET)

While the foundational receptor affinities of perospirone (B130592) are known, a complete, in-vivo picture of its binding profile in the human brain remains an area for further exploration. researchgate.net Positron Emission Tomography (PET) is a powerful tool to visualize and quantify receptor occupancy in the living brain.

A PET study involving patients with schizophrenia and healthy subjects has already provided valuable insights into the dopamine (B1211576) D2 receptor occupancy of perospirone. nih.gov This study revealed that a 16 mg dose of perospirone resulted in over 70% dopamine D2 receptor occupancy near its peak, which then decreased by about half after 22 hours. nih.gov The time course of receptor occupancy was notably different from the plasma concentration of the drug. nih.gov

Future neuroimaging studies could expand on this by:

Investigating Serotonin (B10506) Receptor Occupancy: Quantifying the in-vivo binding of perospirone to 5-HT2A and 5-HT1A receptors is crucial to fully understand its therapeutic effects and side-effect profile. taylorfrancis.com

Mapping Regional Brain Occupancy: Detailed mapping of receptor occupancy in different brain regions (e.g., prefrontal cortex, striatum, limbic system) will help correlate binding with specific clinical outcomes, such as improvements in cognitive function or mood symptoms.

Comparative Imaging Studies: Directly comparing the receptor binding profiles of perospirone with other atypical antipsychotics using PET could provide a clearer understanding of their differential mechanisms of action.

Table 1: Dopamine D2 Receptor Occupancy by Perospirone

Study PopulationDosageTime Post-AdministrationMean D2 Receptor Occupancy (Striatum)
Healthy Subjects16 mg (single dose)1.5 hours74.8%
Healthy Subjects16 mg (single dose)8 hours60.1%
Healthy Subjects16 mg (single dose)25.5 hours31.9%

Data sourced from a PET study on healthy male subjects. nih.gov

Long-term Impact on Cognitive and Functional Outcomes in Psychiatric Disorders

The potential of perospirone to improve cognitive and functional outcomes in individuals with psychiatric disorders is a significant area of ongoing and future research. While it is known to have less impact on cognitive function compared to some other antipsychotics, more extensive long-term studies are needed. nih.govresearchgate.net

Research indicates that perospirone's partial agonism at 5-HT1A receptors may contribute to its efficacy for cognitive and affective symptoms. cambridge.org One study suggested that perospirone could be a potential therapy for cognitive deficits in schizophrenia by ameliorating PCP-induced cognitive deficits via 5-HT1A receptors in animal models. researchgate.net Another study using P300 current density measurements found that perospirone enhanced activity in the left prefrontal cortex of patients with schizophrenia, which correlated with improved cognitive function related to daily living skills. frontiersin.org

Future research should focus on:

Longitudinal Studies: Conducting long-term, prospective studies to track changes in cognitive domains (e.g., executive function, memory, attention) and functional outcomes (e.g., social and occupational functioning) in patients treated with perospirone.

Comparative Effectiveness Trials: Comparing the long-term cognitive and functional effects of perospirone with other atypical antipsychotics.

Identifying Predictors of Response: Investigating clinical and biological markers that predict which patients are most likely to experience cognitive and functional improvements with perospirone.

Investigation of Perospirone Hydrochloride in Specific Patient Subpopulations (e.g., Dementia, Clinical High Risk)

The unique properties of perospirone suggest its potential utility in specific patient populations beyond its primary indications.

Dementia: Studies have explored the use of perospirone for managing behavioral and psychological symptoms of dementia (BPSD), such as aggression and agitation. nih.gov One study found that perospirone was effective in improving these symptoms in demented patients and was well-tolerated by elderly individuals. nih.gov Given that many atypical antipsychotics are used off-label for BPSD, further controlled trials are warranted to establish the efficacy and safety of perospirone in this vulnerable population. cambridge.org

Clinical High Risk for Psychosis: Early intervention in individuals at clinical high risk (CHR) for psychosis is a critical area of research. europsy.net A preliminary open trial investigated the long-term efficacy and tolerability of perospirone in young, help-seeking individuals at CHR. cpn.or.krcpn.or.kr The study found that perospirone significantly improved prodromal symptoms over 26 weeks without causing serious adverse events. cpn.or.krnih.gov The authors suggested that perospirone's pharmacological profile, including its 5-HT1A receptor partial agonism, may make it a suitable and safer option for this population. cpn.or.krnih.gov Future research should include larger, placebo-controlled trials to confirm these promising initial findings. cpn.or.kr

Development of Personalized Medicine Approaches via Pharmacogenomics

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds great promise for personalizing antipsychotic treatment. For perospirone, pharmacogenomic research could help identify genetic variations that influence its efficacy and tolerability.

Perospirone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. cambridge.org Genetic variations in CYP3A4 and other metabolizing enzymes could affect plasma concentrations of perospirone, potentially impacting its clinical effects. Furthermore, polymorphisms in the genes encoding its target receptors, such as the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, could also play a role in treatment response. drugbank.commdpi.com

Future research in this area should aim to:

Identify Genetic Markers: Conduct genome-wide association studies (GWAS) and candidate gene studies to identify specific genetic variants associated with perospirone response and adverse effects.

Develop Predictive Models: Create algorithms that integrate genetic information with clinical factors to predict individual treatment outcomes.

Clinical Utility Studies: Evaluate the clinical utility of pharmacogenomic testing for guiding perospirone treatment decisions in real-world settings.

Exploration of Novel Therapeutic Applications Beyond Schizophrenia and Bipolar Mania

The distinct receptor binding profile of perospirone suggests its potential for treating a wider range of psychiatric conditions. taylorfrancis.com Its partial agonism at 5-HT1A receptors, in particular, points towards potential anxiolytic and mood-stabilizing effects. taylorfrancis.compatsnap.com

Animal models have shown that perospirone has anxiolytic-like and mood-stabilizing effects. selleck.co.jp Clinical research has also suggested its potential utility in treating delirium. researchgate.net Further investigation into the following areas could expand the therapeutic applications of perospirone:

Anxiety Disorders: Controlled clinical trials are needed to evaluate the efficacy of perospirone as a primary or adjunctive treatment for various anxiety disorders.

Depressive Disorders: Given the role of the serotonergic system in depression, exploring the antidepressant effects of perospirone, particularly in patients with treatment-resistant depression, is a logical next step.

Obsessive-Compulsive Disorder (OCD): Augmentation of selective serotonin reuptake inhibitors (SSRIs) with atypical antipsychotics is a common strategy for treatment-refractory OCD. Future studies could assess the utility of perospirone in this context. researchgate.net

Refined Understanding of Atypicality Mechanisms and Differentiation from Conventional Antipsychotics

A key characteristic of atypical antipsychotics is their lower propensity to cause extrapyramidal symptoms (EPS) compared to conventional (typical) antipsychotics. neura.edu.au Perospirone is considered an atypical antipsychotic due to its serotonin-dopamine antagonist activity. researchgate.net Specifically, the blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may mitigate the motor side effects caused by D2 receptor blockade. cambridge.org

Perospirone's high affinity for 5-HT1A receptors further distinguishes it from some other atypical agents and is believed to contribute to its atypical properties, including a weaker propensity to induce EPS. taylorfrancis.comresearchgate.net

Future research should focus on:

Direct Comparative Studies: Head-to-head clinical trials comparing the incidence and severity of EPS between perospirone and a range of conventional and other atypical antipsychotics.

Neurophysiological Studies: Utilizing techniques like electroencephalography (EEG) and transcranial magnetic stimulation (TMS) to investigate the differential effects of perospirone and conventional antipsychotics on brain activity related to motor control.

Preclinical Mechanistic Studies: Further animal model research to dissect the precise molecular and circuit-level mechanisms by which the 5-HT1A partial agonism of perospirone contributes to its atypicality.

Q & A

Q. What are the primary pharmacological targets of perospirone hydrochloride, and how do these interactions inform its clinical use?

this compound acts as an atypical antipsychotic by antagonizing serotonin 5HT2A and dopamine D2 receptors (Ki = 0.6 nM and 1.4 nM, respectively) and partially agonizing 5HT1A receptors (Ki = 2.9 nM) . This dual mechanism reduces both positive (e.g., hallucinations) and negative (e.g., social withdrawal) symptoms of schizophrenia while minimizing extrapyramidal side effects compared to typical antipsychotics. Researchers should validate receptor binding affinities using radioligand assays and compare results across cell lines (e.g., transfected HEK-293 cells) to confirm selectivity.

Q. How should clinical trials be designed to compare this compound with other antipsychotics in first-episode schizophrenia?

A randomized controlled trial (RCT) design is recommended, as demonstrated in a 2021 study comparing perospirone (4–48 mg/day) with risperidone (2–6 mg/day) over 8 weeks. Key endpoints include PANSS (Positive and Negative Syndrome Scale) scores, prolactin (PRL) levels, and social function assessments (e.g., occupational performance). Stratified randomization by symptom severity and regular monitoring of PRL (at weeks 3 and 8) are critical to capture differential adverse effect profiles .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. For stability testing, ensure samples are stored at -80°C to prevent degradation, and validate methods using certified reference standards (e.g., CAS 129273-38-7) . Include internal standards like deuterated analogs (e.g., perospirone-d8 HCl) to improve precision in plasma or tissue matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy and adverse effects between perospirone and risperidone?

Discrepancies in efficacy (e.g., equivalent PANSS scores but better social function with perospirone) may arise from its 5HT1A partial agonism, which modulates prefrontal dopamine release and improves cognition. Adverse effect differences (e.g., lower PRL elevation with perospirone) are linked to weaker D2 antagonism. To address contradictions, conduct dose-response studies comparing receptor occupancy (via PET imaging) and correlate findings with clinical outcomes .

Q. What experimental models are suitable for investigating perospirone’s impact on neuroleptic malignant syndrome (NMS) risk?

Retrospective pharmacovigilance analyses (e.g., using the JADER database) have detected NMS signals for perospirone in Japanese populations . To model this, use in vivo rodent studies with dopamine depletion protocols or in vitro assays measuring mitochondrial dysfunction in striatal neurons. Compare results with other D2 antagonists (e.g., haloperidol) to assess relative risk.

Q. How does perospirone’s chemical structure influence its pharmacokinetic and pharmacodynamic properties?

The bicyclic isoindole moiety and piperazine side chain enhance blood-brain barrier permeability, while the benzisothiazole group contributes to 5HT2A/D2 affinity. Computational docking studies (e.g., using Schrödinger Suite) can map interactions with receptor binding pockets. Synthesize analogs with modified substituents (e.g., halogenation) to optimize metabolic stability and receptor selectivity .

Q. What strategies mitigate confounding factors in animal studies evaluating perospirone’s cognitive effects?

Use transgenic rodent models (e.g., D2 receptor knockouts) to isolate 5HT1A-mediated cognitive enhancement. Standardize behavioral tests (e.g., Morris water maze for memory) across labs and control for circadian rhythms by administering doses at fixed times. Include plasma concentration monitoring to ensure therapeutic ranges (e.g., 10–50 ng/mL in rodents) .

Methodological Considerations

  • Contradiction Analysis : Cross-validate clinical findings with preclinical data (e.g., receptor occupancy vs. symptom improvement) to distinguish mechanism-driven effects from cohort-specific biases .
  • Data Reproducibility : Use standardized reference materials (e.g., NIMH Chemical Synthesis Program) and adhere to FDA/EMA guidelines for assay validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Perospirone hydrochloride
Reactant of Route 2
Reactant of Route 2
Perospirone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.